(-)-20-Deoxocarnosol

Description

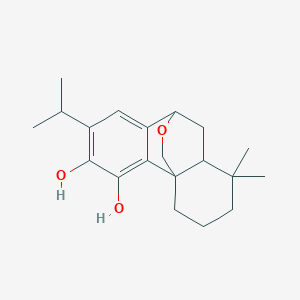

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11(2)12-8-13-14-9-15-19(3,4)6-5-7-20(15,10-23-14)16(13)18(22)17(12)21/h8,11,14-15,21-22H,5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVWKCGUFCXDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Natural Occurrence Methodologies of 20 Deoxocarnosol

Identification of Natural Sources and Distribution

The distribution of (-)-20-Deoxocarnosol is confined to the plant kingdom, primarily within specific genera of the Lamiaceae family.

Research has confirmed the presence of this compound in a select group of plants, particularly within the genera Salvia, Rosmarinus (now classified under Salvia), and Plectranthus. These plants are known for producing a rich diversity of secondary metabolites, including various abietane (B96969) diterpenes.

Rosmarinus officinalis (Rosemary): Now formally known as Salvia rosmarinus, rosemary is a well-documented source of abietane diterpenes such as carnosic acid and carnosol (B190744). nih.gov The antioxidative properties of this compound have been noted in studies related to rosemary, indicating its presence alongside these more abundant compounds. nih.gov

Salvia species (Sage): The genus Salvia is a significant source of this compound and related diterpenoids. mdpi.com For instance, studies on Salvia libanoticum and Salvia corrugata have led to the isolation of numerous abietane diterpenes, establishing the genus as a key resource for these compounds. phcog.comnih.gov

Plectranthus species: The isolation of this compound has been explicitly documented from Plectranthus barbatus. nih.gov A study involving the chromatographic separation of an n-hexane extract from the aerial parts of P. barbatus successfully isolated the compound. nih.gov The genus Plectranthus is recognized for its production of biologically active terpenes. nih.gov

| Genus | Specific Species | Family | Reference |

|---|---|---|---|

| Rosmarinus (Salvia) | R. officinalis (S. rosmarinus) | Lamiaceae | nih.gov |

| Salvia | S. libanoticum, S. corrugata | Lamiaceae | phcog.comnih.gov |

| Plectranthus | P. barbatus | Lamiaceae | nih.gov |

To date, the documented natural occurrence of this compound is limited to botanical sources. There is currently no significant scientific literature reporting its isolation from microbial fermentations or other non-plant biological origins.

Advanced Extraction Methodologies for Research Purposes

The extraction of this compound from plant matrices requires carefully selected methods to efficiently separate it from the complex mixture of phytochemicals. Both traditional and modern techniques are employed, each with specific advantages for research applications.

Conventional solvent-based methods are foundational in natural product chemistry and are frequently used for the initial extraction of diterpenes from plant material. eurekabiomedical.com The choice of solvent is critical and is based on the polarity of the target compound. eurekabiomedical.com For abietane diterpenes like this compound, solvents of low to medium polarity are often effective.

Maceration, Percolation, and Soxhlet Extraction: These techniques involve soaking or continuously washing the plant material with a solvent to dissolve the target compounds. philadelphia.edu.jo Maceration involves simple soaking of the plant material in a solvent. nih.gov Percolation allows the solvent to pass through the material, which can be more efficient. kpfu.ru Soxhlet extraction provides a continuous extraction with fresh, hot solvent, often leading to higher yields but posing a risk to thermally unstable compounds. kpfu.rupmf.unsa.ba Studies on Salvia officinalis have utilized percolation and Soxhlet methods with petroleum ether to effectively extract lipophilic diterpenoids. kpfu.ru

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the plant cell walls causes disruption, enhancing solvent penetration and accelerating the release of intracellular compounds. mdpi.comresearchgate.net UAE is valued for its efficiency, often requiring shorter extraction times and lower temperatures compared to methods like Soxhlet, which helps preserve thermolabile compounds. mdpi.comnih.gov Research on Salvia species has successfully applied UAE with solvents like methanol (B129727) to extract abietane-type diterpenes. mdpi.com

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Maceration/Percolation | Soaking or passing solvent through plant material. | Simple setup, suitable for heat-sensitive compounds. | philadelphia.edu.jonih.govkpfu.ru |

| Soxhlet Extraction | Continuous extraction with distilled hot solvent. | High extraction efficiency, exhaustive extraction. | kpfu.rupmf.unsa.ba |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. | Reduced extraction time and temperature, increased yield. | mdpi.commdpi.comresearchgate.net |

To improve efficiency, reduce solvent consumption, and provide cleaner extracts, modern "green" technologies are increasingly being applied to the extraction of natural products. mdpi.com

Supercritical Fluid Extraction (SFE): SFE commonly uses carbon dioxide (CO₂) at temperatures and pressures above its critical point, where it behaves as a supercritical fluid with properties of both a liquid and a gas. phasex4scf.commdpi.com This fluid can effuse through solids like a gas and dissolve materials like a liquid. By altering the pressure and temperature, the solvating power of the CO₂ can be tuned to selectively extract specific compounds. phasex4scf.com It is particularly effective for non-polar compounds like diterpenes. The addition of a polar co-solvent, such as ethanol, can modify the polarity of the supercritical fluid, enabling the extraction of a wider range of compounds. mdpi.com SFE with CO₂ has been successfully used to obtain extracts rich in carnosic acid and carnosol from rosemary. nih.govnih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 3.5-20 MPa). cabidigitallibrary.org The high pressure keeps the solvent in its liquid state above its normal boiling point, which decreases its viscosity and surface tension while increasing its dissolving power and penetration into the plant matrix. This results in faster and more efficient extractions compared to traditional methods at atmospheric pressure. bohrium.com Comparative studies on rosemary have shown that PLE can achieve higher extraction yields than SFE, although SFE may offer greater selectivity. nih.gov

Chromatographic Purification Strategies for Research-Grade Purity

Following initial extraction, the crude extract contains a complex mixture of compounds. Achieving research-grade purity of this compound necessitates the use of chromatographic techniques, which separate molecules based on their differential interactions with a stationary phase and a mobile phase. nih.gov

A common strategy involves a multi-step approach. The crude extract is first subjected to low- or medium-pressure column chromatography. nih.gov Silica (B1680970) gel is a frequently used stationary phase for separating moderately polar compounds like diterpenes. phcog.comnih.gov The extract is loaded onto the column, and solvents of increasing polarity (a gradient elution), such as mixtures of n-hexane and ethyl acetate, are passed through to elute different fractions. nih.gov

Fractions that are shown by Thin-Layer Chromatography (TLC) to be enriched in the target compound are then pooled and subjected to further purification. phcog.com High-Performance Liquid Chromatography (HPLC), particularly in its preparative (prep-HPLC) or semi-preparative modes, is often the final step. nih.govnih.gov Using a high-efficiency column (e.g., a reversed-phase C18 column), this technique can resolve closely related compounds, allowing for the isolation of this compound with a high degree of purity (e.g., >95%). nih.govfrontiersin.org The purity of the final product is typically confirmed using analytical methods such as analytical HPLC and spectroscopic techniques like Nuclear Magnetic Resonance (NMR). nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification and analysis of this compound. This method offers high resolution and sensitivity, making it ideal for separating complex mixtures.

In a typical HPLC protocol for the isolation of phenolic compounds like this compound, a reversed-phase column, such as a C18 column, is often employed. ub.edunih.gov The separation is achieved by using a gradient elution system, where the composition of the mobile phase is changed over time. nih.gov For instance, a gradient might start with a higher percentage of an aqueous solvent (like water with a small amount of acid, such as formic acid, to improve peak shape) and gradually increase the proportion of an organic solvent like methanol or acetonitrile. ub.edu This gradient allows for the sequential elution of compounds based on their polarity, with more polar compounds eluting earlier and less polar compounds, like this compound, eluting later.

The selection of the stationary phase, mobile phase, and gradient profile is critical for achieving optimal separation. The particle size of the stationary phase also plays a significant role; smaller particles (sub-2-micron) can provide higher efficiency and resolution. nih.gov

Table 1: Illustrative HPLC Parameters for Diterpenoid Separation

| Parameter | Value |

| Column | C18 silica-based (e.g., 50 mm x 4.6 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes |

| Detection | UV/Vis or Fluorescence |

Column Chromatography and Flash Chromatography

Column chromatography is a fundamental purification technique used in the initial stages of isolating this compound from crude plant extracts. orgchemboulder.com This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. orgchemboulder.com

Gravity Column Chromatography: In this traditional method, the solvent moves through the column by gravity. orgchemboulder.com It is often used for preliminary fractionation of the crude extract.

Flash Chromatography: A more rapid and efficient version of column chromatography, flash chromatography, utilizes positive pressure (often from compressed air or nitrogen) to force the solvent through the column more quickly. orgchemboulder.commit.edu This results in a faster separation and often better resolution. mit.edu The stationary phase is typically silica gel with a smaller particle size (e.g., 230-400 mesh) compared to gravity chromatography. orgchemboulder.com

The process involves packing a glass column with the stationary phase (e.g., silica gel) and then loading the concentrated plant extract onto the top of the column. orgchemboulder.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. orgchemboulder.com Compounds in the mixture travel down the column at different rates depending on their polarity and their interaction with the stationary phase. orgchemboulder.com Fractions are collected as the solvent elutes from the bottom of the column and are subsequently analyzed to identify those containing the target compound. orgchemboulder.com

Table 2: Comparison of Gravity and Flash Chromatography

| Feature | Gravity Chromatography | Flash Chromatography |

| Driving Force | Gravity | Positive Pressure (Air/Nitrogen) |

| Speed | Slow | Fast |

| Stationary Phase Particle Size | Larger (e.g., 70-230 mesh) | Smaller (e.g., 230-400 mesh) |

| Resolution | Good | Often Better |

| Application | Initial, large-scale fractionation | Rapid purification |

Thin-Layer Chromatography (TLC) for Fractionation and Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool in the isolation of this compound, primarily used for monitoring the progress of column chromatography and for preliminary fractionation. fractioncollector.infonih.gov TLC operates on the same principles of separation as column chromatography but on a smaller, analytical scale. youtube.com

A thin layer of adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass plate or aluminum foil. mdpi.com A small amount of the sample (e.g., a fraction from column chromatography) is spotted near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). youtube.com As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in their separation. youtube.com

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify and compare compounds. fractioncollector.info By comparing the Rf values of the spots in the collected fractions to that of a pure standard of this compound, researchers can identify which fractions contain the desired compound. fractioncollector.info TLC is also used to determine the optimal solvent system for column chromatography. mit.edu

Solid Phase Extraction (SPE) in Purification Protocols

Solid Phase Extraction (SPE) is a sample preparation technique that can be used to concentrate and purify this compound from dilute solutions or to remove interfering substances from the sample matrix before further chromatographic analysis. thermofisher.comsigmaaldrich.com SPE is a form of digital (on/off) chromatography where components are either retained on the solid phase or pass through it. fishersci.ca

The process typically involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analyte of interest is retained.

Washing: Impurities are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte. youtube.com

For a non-polar compound like this compound, a non-polar sorbent such as C18-bonded silica would be used to extract it from a polar matrix. youtube.com The choice of sorbent and solvents is crucial for the selectivity and efficiency of the extraction. sigmaaldrich.com SPE is advantageous due to its efficiency, speed, and reduced solvent consumption compared to traditional liquid-liquid extraction. sigmaaldrich.com

Synthetic and Biosynthetic Pathways of 20 Deoxocarnosol

Biosynthetic Mechanisms and Enzymology of (-)-20-Deoxocarnosol

The natural production of this compound, also known as 11-hydroxyferruginol, is an intricate process that begins with fundamental building blocks of isoprenoid metabolism. It is a key branch point in the biosynthesis of various bioactive diterpenes in plants like rosemary (Rosmarinus officinalis) and sage (Salvia species).

Precursor Identification and Isoprenoid Pathway Involvement

The biosynthesis of all diterpenes, including this compound, originates from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.govrsc.orgrsc.org GGPP itself is assembled from the universal C5 isoprenoid units, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov

In higher plants, two distinct pathways supply these C5 precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govbiorxiv.org The biosynthesis of abietane (B96969) diterpenes like this compound occurs in the plastids, and thus utilizes the MEP pathway for its supply of IPP and DMAPP. nih.govresearchgate.net The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, undergoing a series of enzymatic steps to ultimately produce IPP and DMAPP. nih.gov

Characterization of Key Biosynthetic Enzymes (e.g., diterpene cyclases, oxidoreductases)

The conversion of the linear GGPP molecule into the complex tricyclic structure of this compound is orchestrated by a sequence of highly specific enzymes, primarily belonging to the diterpene synthase (diTPS) and cytochrome P450 (CYP) families.

Diterpene Cyclases: The formation of the foundational abietane skeleton is a two-step process catalyzed by two different classes of diTPS enzymes.

Class II Diterpene Synthase: A copalyl diphosphate synthase (CPS) initiates the process by catalyzing the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP). pnas.orgnih.govmdpi.com

Class I Diterpene Synthase: The CPP intermediate is then utilized by a class I diTPS, specifically a miltiradiene (B1257523) synthase (MiS), which belongs to the kaurene synthase-like (KSL) family. This enzyme facilitates the ionization of the diphosphate moiety and a subsequent second cyclization and rearrangement to produce the tricyclic olefin, miltiradiene. nih.govmdpi.comresearchgate.net

Oxidoreductases: Following the creation of the carbon skeleton, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases, decorates the molecule to yield the final product.

Aromatization: Miltiradiene is converted to abietatriene. This step can occur spontaneously through oxidation but is likely enzyme-catalyzed in planta. rsc.orgnih.gov

Hydroxylation Events: Specific CYP enzymes from the CYP76AH subfamily are responsible for two critical hydroxylation steps on the aromatic C-ring of abietatriene. pnas.org These enzymes first hydroxylate C-12 to produce ferruginol (B158077). nih.govplos.org Subsequently, the same enzymes can catalyze a second hydroxylation at the C-11 position, converting ferruginol into 11-hydroxyferruginol, which is this compound. nih.govnih.gov These bifunctional enzymes act as both ferruginol synthases (FS) and 11-hydroxyferruginol synthases (HFS). nih.govub.edu

| Enzyme | Enzyme Class | Substrate | Product | Reference |

|---|---|---|---|---|

| Copalyl Diphosphate Synthase (CPS) | Class II diTPS | Geranylgeranyl diphosphate (GGPP) | (+)-Copalyl diphosphate (CPP) | pnas.orgnih.gov |

| Miltiradiene Synthase (MiS/KSL) | Class I diTPS | (+)-Copalyl diphosphate (CPP) | Miltiradiene | nih.govresearchgate.net |

| CYP76AH family (e.g., CYP76AH24) | Cytochrome P450 (Oxidoreductase) | Abietatriene | Ferruginol | pnas.orgnih.gov |

| CYP76AH family (e.g., CYP76AH24) | Cytochrome P450 (Oxidoreductase) | Ferruginol | 11-Hydroxyferruginol (this compound) | nih.govnih.gov |

Proposed Biosynthetic Routes and Intermediate Compounds to this compound

The biosynthetic pathway to this compound is a linear sequence of conversions from the universal diterpene precursor, GGPP. This compound is a crucial intermediate, as it is the direct precursor to carnosic acid, requiring only the subsequent oxidation of the C-20 methyl group to a carboxylic acid by CYP76AK enzymes. pnas.orgnih.gov

| Step | Precursor | Enzyme/Process | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1 | Geranylgeranyl diphosphate (GGPP) | Copalyl Diphosphate Synthase (CPS) | (+)-Copalyl diphosphate (CPP) | nih.gov |

| 2 | (+)-Copalyl diphosphate (CPP) | Miltiradiene Synthase (MiS) | Miltiradiene | mdpi.com |

| 3 | Miltiradiene | Spontaneous/Enzymatic Oxidation | Abietatriene | nih.gov |

| 4 | Abietatriene | Ferruginol Synthase (e.g., CYP76AH24) | Ferruginol | plos.orgnih.gov |

| 5 | Ferruginol | 11-Hydroxyferruginol Synthase (e.g., CYP76AH24) | This compound | nih.govnih.gov |

Chemical Synthesis Strategies

The chemical synthesis of this compound and related abietane diterpenes provides an alternative to extraction from natural sources and allows for the creation of novel analogs for biological testing. Strategies are generally divided into total synthesis, which builds the molecule from simple starting materials, and semisynthesis, which modifies abundant, structurally related natural products.

Total Synthesis Approaches to this compound and Related Abietanes

The total synthesis of aromatic abietanes presents the challenge of constructing the tricyclic carbon skeleton with the correct stereochemistry. Historically, much of the synthetic effort in this class has been directed toward simpler congeners like ferruginol and dehydroabietic acid. rsc.orgrsc.org The strategies developed for these molecules provide a blueprint for accessing more complex derivatives such as this compound.

Approaches to the abietane core often involve sequential ring closures or convergent strategies where different parts of the ring system are assembled and then joined. Key steps in these syntheses can include:

Diels-Alder Cycloadditions: To construct the B and C rings onto an A-ring precursor.

Annulation Reactions: Such as the Robinson annulation, to build the cyclohexenone rings characteristic of early intermediates.

Aromatization: Of a pre-formed C-ring to install the phenolic moiety.

Friedel-Crafts Acylations/Alkylations: To functionalize the aromatic ring and complete the tricyclic system.

The synthesis of this compound itself requires the additional challenge of installing the two adjacent hydroxyl groups on the aromatic ring (a catechol system). This is often achieved late in the synthesis via oxidation of a phenol (B47542) precursor (like ferruginol) or by carrying a protected catechol-like precursor through the synthetic sequence.

Semisynthetic Conversions and Derivatization from Natural Precursors

Given the structural complexity of abietane diterpenes, semisynthesis from readily available natural products is an attractive and often more efficient strategy. The most common starting material for this purpose is abietic acid, the principal component of pine rosin. uv.eswikipedia.org Dehydroabietic acid, which already possesses an aromatic C-ring, is another valuable precursor. uv.es

The conversion of a precursor like dehydroabietic acid to this compound would require several key chemical transformations:

Carboxyl Group Modification: The C-18 carboxylic acid of dehydroabietic acid must be removed or converted into a methyl group, typically via reduction.

Introduction of the C-12 Hydroxyl Group: Functionalization of the aromatic ring is necessary to install the phenolic hydroxyl group. This can be achieved through various methods, including electrophilic substitution (e.g., nitration or halogenation) followed by conversion to a phenol.

Introduction of the C-11 Hydroxyl Group: The final and most challenging step is the regioselective introduction of the second hydroxyl group at the C-11 position adjacent to the existing C-12 phenol. This can be accomplished through methods like directed ortho-metalation followed by oxidation, or through electrophilic hydroxylation reactions.

These semisynthetic routes leverage the pre-existing, stereochemically defined tricyclic core of natural abietanes, significantly shortening the path to complex targets like this compound. biomedres.us

Chemoenzymatic Synthesis Methodologies

While a dedicated, fully established chemoenzymatic synthesis route specifically targeting this compound is not extensively documented in publicly available research, the biosynthesis of its close structural relative, carnosic acid, provides a foundational framework. The biosynthesis of carnosic acid and other abietane diterpenes involves a series of enzymatic transformations, primarily orchestrated by terpene synthases and cytochrome P450 (CYP) monooxygenases. nih.govnih.govnih.gov

The synthesis initiates from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). nih.govfrontiersin.org A class II diterpene synthase, copalyl diphosphate synthase (CPPS), catalyzes the initial cyclization of GGPP to (+)-copalyl diphosphate (CPP). nih.gov Subsequently, a class I diterpene synthase, such as miltiradiene synthase, converts CPP into the tricyclic hydrocarbon intermediate, miltiradiene. nih.govnih.gov

The subsequent key steps involve a series of oxidation reactions catalyzed by CYP enzymes. Miltiradiene undergoes spontaneous oxidation to abietatriene, which is then hydroxylated by a ferruginol synthase to produce ferruginol. nih.govnih.gov Further hydroxylations and oxidations, mediated by specific CYP enzymes, lead to the formation of carnosic acid. nih.govnih.gov

A plausible chemoenzymatic strategy for this compound would likely involve the enzymatic synthesis of a key intermediate, such as ferruginol or a closely related precursor, using engineered microorganisms or isolated enzymes. This biosynthetically produced core could then be subjected to selective chemical modifications to yield this compound. The critical step would be the controlled reduction or deoxygenation at the C-20 position of a carnosic acid-like precursor, a transformation that could potentially be achieved through selective chemical catalysis.

Design and Generation of Structural Analogs and Derivatives for Research

To thoroughly investigate the biological mechanisms of action of this compound, the synthesis of structural analogs and derivatives is an indispensable tool. These modified molecules allow researchers to probe the specific structural features responsible for its activity, a process known as structure-activity relationship (SAR) studies.

Strategies for Structural Modification for Mechanistic Probing

The structural modification of abietane diterpenoids like this compound can be approached through various synthetic strategies to probe their mechanistic interactions with biological targets. uv.es Key areas for modification on the abietane scaffold include the aromatic C-ring, the aliphatic A and B rings, and the substituent groups.

Table 1: Potential Strategies for Structural Modification of this compound

| Modification Site | Synthetic Strategy | Purpose of Modification |

| Aromatic C-Ring | Introduction or modification of hydroxyl groups, alkylation, or halogenation. | To investigate the role of the catechol moiety in antioxidant activity and receptor binding. |

| Aliphatic A/B Rings | Introduction of unsaturation, epoxidation, or installation of additional functional groups. | To probe the influence of conformational rigidity and steric bulk on biological activity. |

| Isopropyl Group | Modification or replacement with other alkyl or functionalized groups. | To assess the importance of this lipophilic group for target engagement. |

| C-20 Position | While the defining feature of deoxocarnosol, further modifications could explore steric and electronic effects. | To confirm the necessity of the deoxo feature for specific activities. |

These modifications can be achieved through a variety of synthetic organic chemistry techniques, including late-stage C-H functionalization, which allows for the direct modification of the hydrocarbon skeleton. rsc.org For instance, the strategic oxidation of specific C-H bonds can introduce new functional groups, leading to a diverse library of analogs. rsc.org

Synthesis of Isomers and Stereoisomers

The abietane skeleton of this compound possesses several stereocenters, giving rise to the possibility of multiple stereoisomers. The stereochemistry of a molecule is often critical for its biological activity, as molecular targets such as enzymes and receptors are chiral environments. Therefore, the synthesis of different isomers and stereoisomers is crucial for understanding the stereochemical requirements for the activity of this compound.

The stereocontrolled synthesis of complex natural products is a significant challenge in organic chemistry. nih.gov Strategies to achieve stereoselectivity include the use of chiral starting materials, chiral auxiliaries, and stereoselective catalysts. For abietane diterpenoids, synthetic approaches often focus on controlling the stereochemistry of the A/B ring fusion and the stereocenters within the decalin core. rsc.org

Radical cyclizations have emerged as a powerful tool for the stereocontrolled synthesis of polycyclic terpenoids, offering an alternative to traditional cationic cyclization pathways and demonstrating tolerance for a wide range of functional groups. nih.gov This methodology could be applied to construct the core of this compound with high stereoselectivity, providing access to specific stereoisomers for biological evaluation.

Mechanistic Investigations of Biological Activities of 20 Deoxocarnosol

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

Modulation of Signal Transduction Pathways

(-)-20-Deoxocarnosol has been shown to modulate critical cellular signaling pathways involved in inflammation, cellular survival, and proliferation. Its anti-inflammatory properties are associated with the modulation of pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) sciopen.comnih.gov. The Nrf2 pathway, a master regulator of antioxidant and anti-inflammatory responses, is also implicated in its beneficial effects sciopen.comfrontiersin.orgmdpi.comnih.gov. Furthermore, anti-tumor mechanisms have been linked to the regulation of the Akt/IKK/NF-κB pathway sciopen.com. While direct evidence for this compound's specific interaction with the STAT3 pathway is limited in the provided literature, related compounds and general inflammatory signaling suggest its potential involvement in pathways that influence cell survival and proliferation nih.govfrontiersin.orgembopress.org.

Table 1: Signal Transduction Pathways Modulated by this compound

| Pathway | Observed/Implied Effect for this compound | Key Mechanisms/Associated Activities | Supporting Evidence |

| NF-κB | Modulation (Inhibition) | Anti-inflammatory, Anti-tumor effects | sciopen.com, embopress.org, nih.gov |

| MAPK | Modulation | Anti-inflammatory effects | sciopen.com, nih.gov |

| Nrf2 | Activation | Antioxidant, Anti-inflammatory effects, ROS reduction | sciopen.com, frontiersin.org, mdpi.com, nih.gov |

| Akt/IKK | Modulation | Anti-tumor mechanisms | sciopen.com |

| STAT3 | Potential modulation | Linked to inflammation, cell survival, and proliferation | frontiersin.org, embopress.org, nih.gov |

Induction of Cellular Apoptosis and Autophagy Pathways

This compound exhibits cytotoxic effects in various cancer cell lines, often leading to the induction of apoptosis medchemexpress.commedchemexpress.commedchemexpress.comsci-hub.se. Studies have indicated that it can induce apoptosis in cancer cells, contributing to its anti-cancer activity medchemexpress.comsci-hub.se. Additionally, there is a suggestion of modulation of autophagy pathways in relation to this compound, although specific mechanistic details are less elaborated in the provided literature researchgate.netscielo.brfrontiersin.org. The interplay between apoptosis and autophagy is complex, with both processes being capable of being triggered by various cellular stressors, and this compound's role in this balance warrants further investigation scielo.brfrontiersin.org.

Table 2: Effects of this compound on Apoptosis and Autophagy

| Cellular Process | Observed Outcome for this compound | Cell Type/Model | Supporting Evidence |

| Apoptosis | Induction | Cancer cells, Caco-2 | medchemexpress.com, medchemexpress.com, medchemexpress.com, sci-hub.se |

| Cytotoxicity | Observed | Cancer cells | medchemexpress.com, medchemexpress.com, medchemexpress.com |

| Autophagy | Modulation (Implied) | Various | researchgate.net |

Mechanisms of Antioxidant Activity

The potent antioxidant activity of this compound is primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream targets, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1) sciopen.comfrontiersin.orgmdpi.comnih.gov. This pathway is crucial for cellular defense against oxidative stress by upregulating the expression of various antioxidant and detoxification enzymes nih.govmdpi.com. This compound's activation of the Nrf2-HO-1/NQO-1 axis helps in reducing Reactive Oxygen Species (ROS) levels and mitigating oxidative damage frontiersin.orgmdpi.com. Furthermore, studies have demonstrated its antioxidant activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay oup.com.

Table 3: Antioxidant Mechanisms of this compound

| Antioxidant Mechanism | Key Pathway Involved | Specific Antioxidant Enzymes/Factors | Supporting Evidence |

| ROS Scavenging | Nrf2-HO-1/NQO-1 pathway | HO-1, NQO-1, SOD | sciopen.com, mdpi.com, frontiersin.org, mdpi.com, nih.gov |

| Antioxidant Activity | General assay (DPPH) | N/A | oup.com |

Anti-inflammatory Mechanisms

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways. It has been shown to concentration-dependently reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages nih.gov. Additionally, it blunts the gene expression of inducible nitric oxide synthase (iNOS), pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-6 (IL-6), and chemokines including CCL5/RANTES and CXCL10/IP-10 nih.gov. These effects are often mediated by the modulation of inflammatory signaling cascades, including the NF-κB pathway, which is a central regulator of inflammatory gene expression sciopen.comnih.govembopress.orgresearchgate.net. While direct inhibition of COX-1/COX-2 by this compound was observed at high, physiologically irrelevant concentrations, its downstream effects on NO and PGE2 production are significant nih.gov.

Table 4: Anti-inflammatory Mechanisms of this compound

| Inflammatory Mediator/Process | Observed Effect for this compound | Cell Type/Model | Key Pathways Involved (Directly or Indirectly) | Supporting Evidence |

| Nitric Oxide (NO) | Inhibition | Macrophages | iNOS, NF-κB | nih.gov |

| Prostaglandin E2 (PGE2) | Inhibition | Macrophages | COX-1/COX-2, NF-κB | nih.gov |

| iNOS Expression | Gene expression blunted | Macrophages | NF-κB | nih.gov |

| Cytokine Expression | Gene expression blunted (IL-1α, IL-6) | Macrophages | NF-κB | nih.gov |

| Chemokine Expression | Gene expression blunted (CCL5, CXCL10) | Macrophages | NF-κB | nih.gov |

| COX-1/COX-2 Activity | Inhibition (at high concentrations) | N/A | N/A | nih.gov |

Regulation of Cell Proliferation and Cell Cycle Progression in Disease Models

This compound demonstrates anti-proliferative and cytotoxic effects in various cancer cell models medchemexpress.comsci-hub.se. It has been observed to inhibit cell proliferation and induce cell cycle arrest, specifically at the G1 phase sci-hub.seresearchgate.net. This modulation of cell cycle progression contributes to its anti-cancer properties. The compound has also shown synergy with other agents in inhibiting cancer cell growth researchgate.net. These effects are consistent with its broader anti-tumor activities, which may involve the regulation of pathways controlling cell division and survival sciopen.comembopress.orgijbs.comnih.gov.

Table 5: Effects of this compound on Cell Proliferation and Cell Cycle

| Process Affected | Observed Outcome for this compound | Cell Type/Model | Supporting Evidence |

| Cell Proliferation | Inhibition | Cancer cells | medchemexpress.com, sci-hub.se, researchgate.net |

| Cell Cycle | G1 arrest | Cancer cells | sci-hub.se, researchgate.net |

| Cytotoxicity | Observed | Cancer cells | medchemexpress.com, sci-hub.se |

Neuroprotective Mechanisms in Cellular Models

This compound exhibits neuroprotective effects in cellular models, largely attributed to its potent antioxidant and anti-inflammatory activities sciopen.com. By mitigating oxidative stress and reducing inflammation, it can help protect neuronal cells from damage and degeneration mdpi.commednexus.org. While specific molecular pathways directly linked to the neuroprotection by this compound are not extensively detailed in the provided snippets, general mechanisms for rosemary diterpenoids include modulation of pathways such as PINK1/parkin and SIRT1/p66shc sciopen.com. The compound's ability to reduce ROS and inflammatory mediators is fundamental to its neuroprotective potential in models of neurodegeneration mdpi.commednexus.orgnih.gov.

Table 6: Neuroprotective Mechanisms of this compound in Cellular Models

| Neuroprotective Mechanism | Key Targets/Pathways Implicated | Supporting Evidence |

| Antioxidant Action | ROS reduction, Nrf2 pathway activation | sciopen.com, frontiersin.org, mdpi.com, nih.gov |

| Anti-inflammatory Action | Inhibition of NO, PGE2, cytokines, chemokines; NF-κB modulation | sciopen.com, nih.gov |

| General Neuroprotection | Implicated pathways (e.g., PINK1/parkin, SIRT1/p66shc) | sciopen.com |

Structure-Activity Relationship (SAR) Investigations

Influence of Phenolic Hydroxyl Groups on Bioactivity

Phenolic compounds, by definition, possess at least one hydroxyl group directly attached to an aromatic ring nih.govresearchgate.net. These hydroxyl groups are critical for the biological activities exhibited by many such molecules, most notably their antioxidant properties nih.govresearchgate.netmdpi.com. The hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals and stabilize them through resonance delocalization within the aromatic system nih.govmdpi.com. This ability to scavenge reactive oxygen species (ROS) is a fundamental mechanism underlying the protective effects of many phenolic diterpenoids, including those within the abietane (B96969) family nih.govmdpi.com.

Role of the Abietane Skeleton Substitutions in Activity

The abietane skeleton provides the foundational tricyclic structure for this compound and a vast array of related natural products nih.govresearchgate.netmdpi.comwikipedia.org. This core structure is often heavily functionalized with oxygen-containing groups (hydroxyls, carbonyls, carboxyls) and alkyl substituents, which are pivotal in determining the compound's biological profile nih.govmdpi.com. The specific arrangement and nature of these substitutions dictate the molecule's interaction with biological targets, influencing its potency and selectivity.

Research on various abietane diterpenoids has highlighted the importance of these structural variations. For example, modifications on the abietane skeleton, such as the presence of an electron-donating group at positions 6 and/or 7, or specific lipophilicity (log P values) of substituents, have been correlated with enhanced cytotoxic effects in related compounds acs.org. Dehydroabietic acid and ferruginol (B158077), both abietane diterpenoids, exhibit diverse activities, including antiviral, antitumor, and antileishmanial effects, attributed to their specific structural features, such as a carboxylic acid at C-18 or a hydroxyl group at C-12 scilit.commdpi.comresearchgate.netrsc.orgresearchgate.netuv.es. The presence of a carboxylic group at C-20, as seen in carnosic acid, or a hydroxymethyl group at C-20, as in some derivatives, has also been linked to antitumor activity rsc.org.

This compound itself, characterized by its specific abietane framework and oxygenation pattern, exhibits antiprotozoal activity, albeit often due to high cytotoxicity inpst.netacs.orgresearchgate.net. The comparison of different abietane diterpenoids reveals that subtle changes in the skeleton's functionalization can lead to significant differences in biological outcomes, underscoring the crucial role of these substitutions in mediating activity scilit.comacs.orgresearchgate.netresearchgate.net.

Impact of Stereochemistry on Biological Responses

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a fundamental role in biological recognition processes libretexts.orgmhmedical.compdx.edupurdue.edu. Biological systems, such as enzymes and receptors, are often chiral environments, meaning they can distinguish between stereoisomers, including enantiomers purdue.edunih.govlibretexts.orgnih.gov. This stereoselectivity can lead to significant differences in how molecules interact with their targets, affecting their efficacy, potency, and even their safety profile pdx.edupurdue.edunih.gov.

The designation "(-)" in this compound indicates that it is a levorotatory compound, signifying a specific enantiomeric form. While direct studies comparing the biological activities of different stereoisomers of this compound were not found in the provided search results, the broader literature on drug discovery and natural products unequivocally demonstrates the critical impact of stereochemistry. For instance, changes in stereochemistry at specific positions in other molecules have been shown to drastically alter or abolish their biological activity nih.govnih.gov. The specific three-dimensional conformation conferred by the stereocenters within the abietane skeleton of this compound dictates its precise fit and interaction with biological macromolecules, thereby governing its observed bioactivities. Therefore, the specific stereochemistry of this compound is intrinsically linked to its biological responses.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound against various cancer cell lines has been investigated, providing quantitative data that illustrates its biological effects.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| A549 | >40 | mdpi.comsci-hub.se |

| SMMC-7721 | 32.70 | mdpi.comsci-hub.se |

| HL-60 | 15.15 | mdpi.comsci-hub.se |

| MCF-7 | >40 | mdpi.comsci-hub.se |

| SW480 | 24.79 | mdpi.comsci-hub.se |

| BEAS-2B | >40 | mdpi.comsci-hub.se |

Note: Values indicated as ">40" suggest that the compound's activity was less potent than the tested concentration range, or that the IC50 was above 40 µM.

Compound List

this compound

Carnosol (B190744) (CL)

Carnosic acid (CA)

Carnosic acid 12-methyl ether (CAME)

Abieta-8,11,13-triene-11,12,20-triol (ABTT)

Dehydroabietane

5,6-Didehydro-7-hydroxy-taxodone

Taxodione

6α,11,12,-trihydroxy-7β,20-epoxy-8,11,13-abietatriene

Ferruginol

Sugiol

Dehydroabietic acid (DHA)

16-Hydroxycarnosol

Advanced Analytical Methodologies for 20 Deoxocarnosol Research

Spectroscopic and Spectrometric Methods in Mechanistic and Interaction Studies

Spectroscopic and spectrometric techniques provide invaluable insights into the molecular structure, conformation, and interactions of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and conformation of organic molecules albtechnology.comchemfaces.combocsci.com. One- and two-dimensional NMR experiments, including techniques like COSY, HSQC, and HMBC, have been successfully applied to determine the precise structures of isolated diterpenes, including (-)-20-Deoxocarnosol albtechnology.comchemfaces.com. The identification of this compound has been confirmed through NMR analysis albtechnology.com.

Beyond structural determination, NMR is a powerful tool for studying molecular interactions, such as the binding of ligands to proteins creative-biostructure.comdrughunter.commdpi.comnih.govnih.gov. Techniques such as Saturation Transfer Difference NMR (STD-NMR), Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Transferred NOE (trNOE) are specifically designed to identify ligand binding sites, assess binding affinities, and monitor conformational changes upon complex formation creative-biostructure.comdrughunter.commdpi.comnih.gov. While these NMR methodologies are broadly applicable to mechanistic and interaction studies, the specific application of these advanced NMR techniques to investigate the conformational behavior or ligand binding of this compound was not explicitly detailed in the provided search results.

Table 2: Key NMR Applications and Findings Related to this compound

| Technique | Application | Key Findings/Parameters | References |

| 1D and 2D NMR | Structure Elucidation, Identification | Used to determine the structures of isolated diterpenes, including this compound. | albtechnology.comchemfaces.com |

| NMR (General for Ligand Binding) | Conformational Analysis, Ligand Binding | Techniques like STD-NMR, WaterLOGSY, trNOE used to identify binding sites and modes. | creative-biostructure.comdrughunter.commdpi.comnih.gov |

UV-Visible (UV-Vis) and Infrared (IR) spectroscopies are fundamental spectroscopic methods used for the characterization and identification of chemical compounds.

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of electromagnetic radiation in the ultraviolet and visible regions of the spectrum, providing insights into the electronic transitions within a molecule mt.comupi.edunerc.ac.uk. This technique is valuable for compound characterization, including the assessment of purity, identification of chromophores, and quantitative analysis based on absorbance mt.comupi.edu. Research has employed UV-Vis spectroscopy in studies evaluating the antioxidant properties of phenolic compounds, including this compound and related diterpenoids chemfaces.comuchile.cl. Furthermore, UV-Vis spectra can be used for qualitative analysis by comparing the absorption patterns of a sample to those of known standards shimadzu.com.

Infrared (IR) Spectroscopy: IR spectroscopy is a critical tool for identifying the functional groups present in a molecule and for assessing its purity vscht.czmasterorganicchemistry.com. The technique operates by measuring the absorption of infrared radiation, which induces specific vibrational modes (stretching and bending) in chemical bonds vscht.czmasterorganicchemistry.com. The resulting IR spectrum serves as a unique molecular fingerprint, facilitating structural elucidation vscht.czmasterorganicchemistry.com. IR spectroscopy has been reported in conjunction with other spectroscopic methods, such as NMR and mass spectrometry, for the comprehensive structural determination of compounds like this compound chemfaces.com.

Table 3: Applications of UV-Vis and IR Spectroscopy in Compound Analysis

| Technique | Application | Key Findings/Parameters | References |

| UV-Visible Spectroscopy | Characterization, Antioxidant Activity Assessment | Absorption of light (180-1100 nm) indicates electronic transitions; used to assess purity, functional groups, and antioxidant capacity of compounds. | chemfaces.commt.comupi.edunerc.ac.ukuchile.cl |

| UV-Visible Spectroscopy | Qualitative Analysis | Comparison of sample spectra to known standards for identification. | shimadzu.com |

| Infrared (IR) Spectroscopy | Structure Elucidation, Purity Assessment | Absorption of IR radiation causes bond vibrations; characteristic bands provide a molecular fingerprint for identifying functional groups. | chemfaces.comvscht.czmasterorganicchemistry.comchemfaces.com |

Compound List

Emerging Research Frontiers and Conceptual Implications for 20 Deoxocarnosol

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Mechanisms

The comprehensive understanding of the biological mechanisms of (-)-20-Deoxocarnosol and related abietane (B96969) diterpenoids is increasingly benefiting from the application of "omics" technologies. semanticscholar.org These high-throughput approaches, including metabolomics, proteomics, and transcriptomics, allow for a systems-level view of molecular changes induced by these compounds, moving beyond single-target analyses. nih.govresearchgate.net

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has been instrumental in characterizing the chemical diversity of plants from the Salvia genus, the natural source of these diterpenoids. nih.govfrontiersin.org By employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can perform detailed metabolite profiling. mdpi.comnih.gov This allows for the identification and quantification of a wide array of compounds, including carnosic acid and its derivatives, in various plant tissues. nih.govfrontiersin.org Such analyses reveal the complex metabolic networks and biosynthetic pathways, providing foundational knowledge for how these compounds are produced and interconverted. researchgate.net This understanding is a critical first step in elucidating their biological roles and mechanisms of action.

Transcriptome analysis provides insights into the genes involved in terpenoid biosynthesis. nih.govresearchgate.net By sequencing the messenger RNA (mRNA) in Salvia species, scientists have identified numerous genes encoding key enzymes, such as terpene synthases and cytochrome P450s, that are crucial for the production of diterpenoids. researchgate.net Correlating gene expression levels with metabolite profiles can uncover the specific genetic machinery responsible for synthesizing compounds like this compound.

Proteomics, which focuses on the entire set of proteins in a cell or organism, offers a direct way to study the molecular targets and pathways affected by this compound. researchgate.net While specific proteomic studies on this compound are nascent, the technology is widely used to generate insights into disease mechanisms and identify biomarkers by analyzing the entire detectable protein content of a sample. researchgate.net This approach can create an unbiased dataset to form hypotheses about how abietane diterpenoids exert their effects, identifying protein expression changes that point to specific cellular responses and signaling pathways. semanticscholar.org The integration of these omics technologies provides a powerful, multi-layered approach to decipher the complex biological activities of this compound. nih.gov

Table 1: Application of Omics Technologies in the Study of Salvia Diterpenoids

| Omics Technology | Application in Diterpenoid Research | Examples of Insights Gained |

|---|---|---|

| Metabolomics | Identification and quantification of secondary metabolites in plant tissues. nih.govfrontiersin.org | Characterization of the distribution of carnosic acid and its derivatives in S. officinalis and S. miltiorrhiza. frontiersin.org |

| Transcriptomics | Discovery of genes and pathways involved in terpenoid biosynthesis. researchgate.net | Identification of terpene synthase and cytochrome P450 genes responsible for the synthesis of diterpene precursors. researchgate.net |

| Proteomics | Identification of protein targets and pathways modulated by bioactive compounds. researchgate.net | Uncovering disease mechanisms and potential therapeutic targets by analyzing changes in the cellular proteome. researchgate.net |

Development of Advanced In Vitro Models for Mechanistic Studies (e.g., Organoids, 3D Cell Cultures)

The limitations of traditional two-dimensional (2D) cell monolayers have spurred the development of advanced three-dimensional (3D) in vitro models, such as spheroids and organoids, for more accurate mechanistic studies in drug discovery. nih.govresearchgate.net These 3D systems better recapitulate the complex cellular interactions, architecture, and microenvironment of native tissues, offering a more physiologically relevant platform to investigate the biological effects of compounds like this compound. merckmillipore.comoaepublish.com

Organoids are more complex 3D structures derived from stem cells (either embryonic, induced pluripotent, or adult stem cells) that self-organize to form structures mimicking the architecture and function of a specific organ. merckmillipore.comnih.gov Researchers have successfully established organoids for various tissues, including the liver, intestine, and lung, as well as from tumor specimens. frontiersin.orgnih.govnih.gov These "mini-organs" provide a robust platform for studying tissue development, disease modeling, and the efficacy of therapeutic agents. nih.gov For instance, patient-derived tumor organoids can create a "living biobank" to test personalized therapeutic strategies. nih.gov

While specific studies employing these advanced models to investigate this compound are still emerging, their potential is significant. Using liver organoids could provide deeper insights into the metabolism of abietane diterpenoids, while tumor organoids could be used to more accurately assess their antiproliferative mechanisms and potential resistance pathways. frontiersin.org These models bridge the gap between simplistic 2D cultures and complex animal models, providing a crucial tool for detailed mechanistic and preclinical evaluation. nih.govresearchgate.net

Table 2: Comparison of In Vitro Cell Culture Models for Mechanistic Studies

| Feature | 2D Monolayer Cultures | 3D Cell Cultures (Spheroids, Organoids) |

|---|---|---|

| Cell Organization | Cells grow on a flat, artificial surface. | Cells form multi-layered structures with 3D organization. oaepublish.com |

| Cell-Cell Interaction | Limited to lateral connections. | Extensive and spatially relevant cell-cell and cell-matrix interactions. oaepublish.com |

| Physiological Relevance | Often lose native phenotype; less predictive of in vivo responses. merckmillipore.com | Better mimicry of in vivo tissue architecture, function, and microenvironment. nih.gov |

| Applications | High-throughput screening, basic cell biology. | Disease modeling, drug efficacy and toxicity testing, personalized medicine. nih.govnih.gov |

| Complexity | Simple, low cost, highly reproducible. | More complex to culture and analyze, higher cost. nih.gov |

Future Directions in Synthetic Biology for Sustainable Production of Diterpenoids

The natural extraction of diterpenoids like this compound from plants such as Salvia and Rosmarinus can be inefficient and subject to environmental variability. frontiersin.org Synthetic biology and metabolic engineering offer a promising and sustainable alternative by programming well-understood microbial hosts, such as Escherichia coli and the yeast Saccharomyces cerevisiae, to function as cellular factories for diterpenoid production. nih.govnih.gov

The core strategy involves elucidating the natural biosynthetic pathway of the target molecule and reconstructing it within the microbial host. pnas.orgub.edu For carnosic acid and related diterpenes, this pathway begins with the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). plos.org A series of enzymes, including terpene synthases and decorating enzymes like cytochrome P450s (CYPs), catalyze the sequential conversion of GGPP into the complex tricyclic abietane skeleton. pnas.orgresearchgate.net Researchers have successfully identified the specific enzymes from rosemary and sage responsible for synthesizing carnosic acid and have reconstituted the entire pathway in yeast. pnas.orgub.edu

Future progress in this field hinges on several key areas of development. A primary focus is on optimizing the supply of metabolic precursors. This involves engineering the host's central metabolism to channel more carbon toward the isoprenoid pathway, thereby increasing the pool of building blocks like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). beilstein-journals.orglbl.gov Another critical aspect is balancing the expression of the heterologous pathway enzymes to avoid the accumulation of toxic intermediates and to prevent metabolic burden on the host cell. beilstein-journals.orgmdpi.com

Advanced tools are being employed to fine-tune these complex pathways. CRISPR interference (CRISPRi), for example, can be used to precisely repress competing metabolic pathways, redirecting metabolic flux toward the desired diterpenoid product. mdpi.com Furthermore, strategies like co-culture engineering, where different parts of a biosynthetic pathway are split between two different microbial strains, can help optimize production by reducing the metabolic load on a single organism. nih.gov These approaches are paving the way for the industrial-scale, sustainable production of high-value diterpenoids for pharmaceutical and other applications. frontiersin.orgproquest.com

Table 3: Key Components in the Synthetic Biology of Carnosic Acid-Related Diterpenoids

| Component | Role in Biosynthesis | Organism of Origin (Example) | Microbial Host (Example) |

|---|---|---|---|

| Copalyl Diphosphate Synthase (CPS) | Cyclizes GGPP to (+)-copalyl diphosphate (CPP). pnas.org | Salvia pomifera, Rosmarinus officinalis pnas.org | Saccharomyces cerevisiae pnas.org |

| Miltiradiene (B1257523) Synthase (KSL) | Converts CPP to the diterpene scaffold miltiradiene. plos.orgresearchgate.net | Salvia fruticosa, Rosmarinus officinalis plos.org | Saccharomyces cerevisiae ub.edu |

| Cytochrome P450s (e.g., CYP76AH family) | Catalyze multiple oxidation steps to functionalize the abietane skeleton, leading to carnosic acid. pnas.orgub.edu | Rosmarinus officinalis, Salvia fruticosa ub.edu | Saccharomyces cerevisiae ub.edu |

Conceptual Framework for Rational Design of Bioactive Derivatives

The rational design of novel bioactive derivatives of this compound is grounded in understanding the structure-activity relationships (SAR) of the abietane diterpenoid scaffold. nih.gov This framework involves systematically modifying the chemical structure and assessing how these changes impact biological activity, with the goal of developing new molecules with enhanced potency, selectivity, or improved pharmacological properties. nih.govresearchgate.net

Initial steps in this process involve the isolation and characterization of a series of naturally occurring abietane diterpenoids to build a preliminary understanding of how structural variations affect function. nih.govmdpi.com Subsequent chemical synthesis allows for the creation of novel derivatives that are not found in nature. For example, studies have explored modifications at various positions on the abietane core, revealing that the functional groups on the aromatic C-ring are particularly important for biological activity. nih.govmdpi.com One SAR study on novel abietane diterpenoids demonstrated that introducing an oxime group at the C-13 position, along with a hydroxyl group at C-12, played a key role in antibacterial activity against Staphylococcus aureus. nih.gov

Computational tools are integral to modern rational drug design. researchgate.net Molecular docking simulations can predict how a designed molecule might bind to a specific protein target, providing insights into the potential mechanism of action. nih.gov Quantitative structure-activity relationship (QSAR) models use statistical methods to correlate chemical structures with biological activity, helping to predict the potency of new, unsynthesized derivatives. nih.gov These computational approaches, combined with the empirical data from SAR studies, allow researchers to prioritize the synthesis of compounds that are most likely to succeed.

This conceptual framework enables a target-oriented approach to drug discovery. By understanding which structural motifs are responsible for a desired biological effect, chemists can design and synthesize focused libraries of compounds, moving beyond random screening to a more efficient, knowledge-based process for developing new therapeutic agents based on the abietane scaffold. nih.govnih.gov

Table 4: Structure-Activity Relationship (SAR) Insights for Abietane Diterpenoids

| Structural Feature/Modification | Position on Abietane Core | Impact on Biological Activity (Example) | Reference |

|---|---|---|---|

| Hydroxyl Group | C-12 | Crucial for antioxidant and other biological activities. | mdpi.com |

| Isopropyl Group | C-13 | Can be modified to introduce other functional groups. | nih.gov |

| Oxime Group | C-13 | Introduction of an oxime at this position can enhance antibacterial activity. | nih.gov |

| Oxygenation Patterns | Rings A, B, and C | The degree and position of hydroxyl, carbonyl, and carboxyl groups significantly influence the pharmacological properties. | mdpi.com |

| Carboxylic Acid | C-20 | Modifications at this position, such as forming urea (B33335) derivatives, have been explored for antiproliferative activity. | researchgate.net |

Considerations for Translational Research in Preclinical Development (excluding clinical trials)

Translating a promising bioactive compound like this compound from initial discovery to a potential therapeutic candidate requires a systematic preclinical development process. This stage focuses on gathering essential data on the compound's biological activity, mechanism of action, and preliminary safety profile in non-human systems before any consideration for human trials.

A primary consideration is the establishment of robust and relevant biological assays and models. As discussed, the use of advanced in vitro models like 3D cell cultures and organoids is becoming increasingly important. nih.gov These systems can provide more accurate data on a compound's efficacy and mechanism of action compared to traditional 2D cultures, potentially improving the predictability of in vivo outcomes. nih.gov For abietane diterpenoids, which have shown activities such as antiproliferative and anti-inflammatory effects, these models are critical for detailed mechanistic investigation. mdpi.comresearchgate.net

Pharmacokinetic (PK) studies in animal models are another crucial step. These studies determine how the compound is absorbed, distributed, metabolized, and excreted (ADME). Understanding the PK profile is essential for designing effective dosing regimens and for interpreting efficacy and toxicology data. While specific PK data for this compound is limited in the public domain, this would be a mandatory component of its preclinical development.

Early-stage toxicology and safety pharmacology assessments are also vital. These studies identify potential liabilities of the compound. For instance, research on diterpenes from Salvia reflexa identified hepatotoxicity in cattle, underscoring the importance of evaluating organ-specific toxicity for this class of compounds early in development. nih.gov Bioassay-guided fractionation in mouse models is a common method used to isolate and identify potentially toxic components. nih.gov

Finally, the continuous optimization of the lead compound through medicinal chemistry, guided by the principles of rational design, is an iterative process throughout preclinical development. nih.gov By creating derivatives with improved potency, selectivity, and pharmacokinetic properties, researchers can enhance the therapeutic potential and reduce the liabilities of the parent molecule, increasing the likelihood of success in later developmental stages. nih.gov

Table 5: Key Stages in Preclinical Development for a Novel Diterpenoid

| Preclinical Stage | Key Objectives | Relevant Methodologies |

|---|---|---|

| Lead Discovery & Optimization | Identify and refine compounds with desired biological activity. | High-throughput screening, rational design, SAR studies. nih.govnih.gov |

| Mechanistic Studies | Elucidate the compound's mechanism of action. | Omics technologies (proteomics, metabolomics), advanced in vitro models (organoids, 3D cultures). researchgate.netnih.govmerckmillipore.com |

| In Vivo Efficacy | Demonstrate therapeutic effect in relevant animal models of disease. | Disease-specific animal models (e.g., xenografts for cancer). nih.gov |

| Pharmacokinetics (ADME) | Characterize the absorption, distribution, metabolism, and excretion of the compound. | In vivo studies in rodents and other species. |

| Preliminary Toxicology | Identify potential toxicities and establish a preliminary safety profile. | In vitro cytotoxicity assays, in vivo dose-range finding and toxicology studies in animals. nih.gov |

Q & A

What are the primary natural sources and structural characteristics of (-)-20-Deoxocarnosol?

Level: Basic

Answer: this compound is a diterpenoid primarily isolated from Salvia deserta roots, a species within the Lamiaceae family. Structurally, it features a fused tricyclic system with a 20-keto group and a hydroxylated aromatic ring. Key identification methods include NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry, which differentiate it from related compounds like carnosol and spirodesertols . Its biosynthetic precursor role in generating complex derivatives (e.g., spirodesertols A and B) underscores its biochemical relevance .

How do researchers validate the cytotoxicity of this compound against cancer cell lines?

Level: Basic

Answer: Cytotoxicity is typically assessed using standardized assays such as MTT or CCK-8 on cell lines like A-549 (lung cancer), SMMC-7721 (hepatic carcinoma), and MCF-7 (breast cancer). For this compound, studies report IC₅₀ values (e.g., 3.8 μM for MCF-7), comparing its efficacy to positive controls like cisplatin. Methodological rigor includes triplicate experiments, dose-response curves, and validation of apoptosis via flow cytometry or Western blotting for markers like caspase-3 .

What experimental strategies address contradictions in this compound’s anti-inflammatory activity across studies?

Level: Advanced

Answer: Discrepancies in anti-inflammatory outcomes (e.g., NO and PGE₂ inhibition) may arise from variations in cell models (macrophages vs. epithelial cells), concentrations tested, or assay conditions (e.g., LPS stimulation protocols). To resolve contradictions, researchers should:

- Standardize cell lines and stimulation methods.

- Include internal controls (e.g., dexamethasone for anti-inflammatory benchmarks).

- Validate findings using orthogonal assays (e.g., ELISA for cytokines, qPCR for COX-2 expression) .

How is the stereochemistry of this compound resolved, and why is it critical for bioactivity?

Level: Advanced

Answer: Stereochemical elucidation employs X-ray crystallography or NOE correlations in NMR. For this compound, the absolute configuration of the spiro-furan moiety influences interactions with molecular targets. Comparative studies show that stereoisomers of its derivatives (e.g., spirodesertols) exhibit divergent cytotoxicity, highlighting the necessity of precise structural characterization for SAR (structure-activity relationship) studies .

What methodologies optimize the isolation of this compound from complex plant matrices?

Level: Advanced

Answer: Isolation involves:

- Extraction: Ethanol or methanol maceration followed by solvent partitioning (e.g., ethyl acetate).

- Chromatography: Repeated column chromatography (silica gel, Sephadex LH-20) and preparative HPLC with UV detection (λ = 254 nm).

- Purity Validation: ≥95% purity via HPLC-DAD and comparison to authenticated standards .

How do researchers design studies to explore this compound’s dual roles in cytotoxicity and anti-inflammatory pathways?

Level: Advanced

Answer: Dual-activity studies require:

- Dose Differentiation: Lower concentrations (1–10 μM) for anti-inflammatory assays (e.g., NO suppression in RAW 264.7 macrophages) vs. higher doses (10–50 μM) for cytotoxicity.

- Pathway Mapping: Transcriptomic profiling (RNA-seq) to identify overlapping targets (e.g., NF-κB, MAPK) and pharmacodynamic separation via selective inhibitors .

What are the challenges in synthesizing this compound derivatives for SAR studies?

Level: Advanced

Answer: Key challenges include:

- Stereoselective Synthesis: Achieving correct configurations in the tricyclic core.

- Functional Group Reactivity: Selective modification of the 20-keto group without destabilizing the aromatic ring.

- Scalability: Multi-step routes (e.g., Diels-Alder cyclization, oxidation) require optimization for yield and reproducibility. Semi-synthesis from natural precursors is a common workaround .

How do researchers ensure reproducibility in this compound studies?

Level: Basic

Answer: Reproducibility hinges on:

- Detailed Protocols: Documenting extraction solvents, chromatography gradients, and assay conditions.

- Reference Standards: Using commercially available or in-house authenticated samples.

- Data Transparency: Reporting raw data (e.g., NMR shifts, IC₅₀ calculations) in supplementary materials per guidelines like the Beilstein Journal’s experimental section requirements .

What computational tools predict this compound’s molecular targets?

Level: Advanced

Answer: In silico approaches include:

- Docking Simulations: AutoDock Vina or Schrödinger to model interactions with kinases (e.g., PI3K) or inflammatory mediators (e.g., COX-2).

- QSAR Modeling: Utilizing datasets of diterpenoid bioactivity to predict modifications enhancing potency.

- Network Pharmacology: Identifying multi-target effects via STRING or KEGG pathway analysis .

How do conflicting results about this compound’s 20-keto group’s role in bioactivity inform research priorities?

Level: Advanced

Answer: Studies suggest the 20-keto group may reduce cytotoxicity compared to deoxygenated analogs (e.g., spirodesertols). To clarify:

- Derivatization Studies: Synthesize 20-keto-modified analogs and test in parallel.

- Metabolic Stability Assays: Evaluate if the keto group influences pharmacokinetics (e.g., CYP450 metabolism).

- Target Engagement: Use SPR (surface plasmon resonance) to measure binding affinity changes upon structural modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.